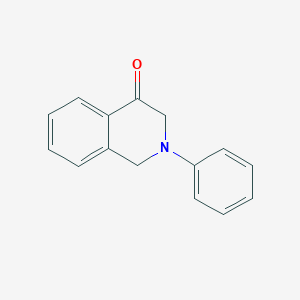
2,3-Dihydro-2-phenylisoquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-phenylisoquinolin-4(1H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by a phenyl group attached to the second carbon of the isoquinoline ring system, and a carbonyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-phenylisoquinolin-4(1H)-one typically involves the Pictet-Spengler reaction, which is a well-known method for constructing isoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone under acidic conditions to form the isoquinoline ring system.
Pictet-Spengler Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of specific catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-phenylisoquinolin-4(1H)-one can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form the corresponding isoquinolinone derivative.
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an organic solvent like dichloromethane or acetic acid.
-
Reduction: : The carbonyl group can be reduced to form the corresponding alcohol.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere with anhydrous solvents.
-
Substitution: : The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Various electrophiles or nucleophiles depending on the desired substitution.
Conditions: Reaction conditions vary based on the type of substitution.
Major Products Formed
The major products formed from these reactions include isoquinolinone derivatives, alcohols, and substituted isoquinolines, depending on the specific reaction and conditions used.
Scientific Research Applications
2,3-Dihydro-2-phenylisoquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-phenylisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family, lacking the phenyl and carbonyl groups.
Quinoline: A structurally related compound with a nitrogen atom at the second position of the ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness
2,3-Dihydro-2-phenylisoquinolin-4(1H)-one is unique due to the presence of both a phenyl group and a carbonyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other isoquinoline derivatives.
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C15H13NO/c17-15-11-16(13-7-2-1-3-8-13)10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 |
InChI Key |
CQVIOFNWDVRYJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















